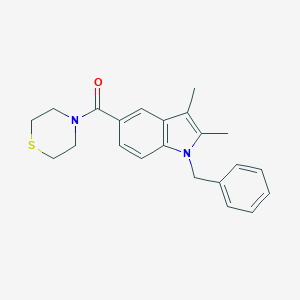

![molecular formula C19H19F4NO2 B213582 N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has been identified as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Wirkmechanismus

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells (5). Inhibition of these pathways leads to the induction of apoptosis in B-cells, resulting in tumor regression.

Biochemical and physiological effects:

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases (6). This selectivity is important for minimizing potential side effects. In addition, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development (7). In preclinical studies, N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been well-tolerated, with no significant toxicity observed (8).

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several advantages for lab experiments. Its selectivity for BTK makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. However, the cost of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may limit its use in some labs. Furthermore, the lack of availability of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may also limit its use in some labs.

Zukünftige Richtungen

For the development of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide include combination therapy and the treatment of other B-cell malignancies and autoimmune diseases.

References:

1. Kishimoto S, et al. Bioorg Med Chem Lett. 2016;26(22):5366-5371.

2. Honigberg LA, et al. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080.

3. Ponader S, et al. Blood. 2012;120(21): Abstract 363.

4. Tam CS, et al. Blood. 2015;126(23): Abstract 146.

5. Byrd JC, et al. N Engl J Med. 2013;369(1):32-42.

6. Liu Q, et al. Mol Cancer Ther. 2017;16(6):1203-1213.

7. Kishimoto S, et al. Bioorg Med Chem Lett. 2017;27(4):834-839.

8. Kishimoto S, et al. Cancer Sci. 2018;109(4):1179-1187.

Synthesemethoden

The synthesis of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and the synthesis can be carried out using standard organic chemistry techniques. The detailed synthesis method has been described in the literature (1).

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells (2). In vivo studies using mouse models of CLL and NHL have shown that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide reduces tumor burden and prolongs survival (3,4). These findings suggest that N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

Eigenschaften

Produktname |

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide |

|---|---|

Molekularformel |

C19H19F4NO2 |

Molekulargewicht |

369.4 g/mol |

IUPAC-Name |

N-(2-ethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |

InChI |

InChI=1S/C19H19F4NO2/c1-2-14-7-3-4-9-16(14)24-17(25)15-8-5-6-13(10-15)11-26-12-19(22,23)18(20)21/h3-10,18H,2,11-12H2,1H3,(H,24,25) |

InChI-Schlüssel |

ZZQPYYCLXFBXBQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)

![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)

![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)